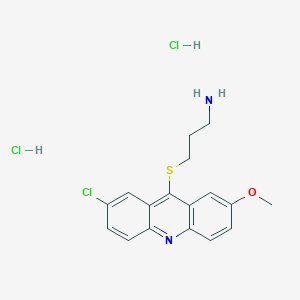
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
概要
説明
準備方法
LDN 209929 二塩酸塩の合成は、アクリジンコア構造の調製から始まる複数のステップで構成されます。合成経路には、通常、次のステップが含まれます。
アクリジンコアの形成: これは、適切な芳香族アミンとアルデヒドを酸性条件下で縮合させることで行われます。
チオエーテル結合の導入: 次に、アクリジンコアをチオール化合物と反応させてチオエーテル結合を導入します。
化学反応の分析
LDN 209929 二塩酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを生成できます。
還元: 還元反応は、この化合物を対応するチオール誘導体に変換できます。
これらの反応で使用される一般的な試薬と条件には、次のものがあります。
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤
科学研究への応用
LDN 209929 二塩酸塩には、いくつかの科学研究への応用があります。
化学: さまざまな生化学経路におけるハスピンキナーゼの役割を研究するためのツール化合物として使用されます。
生物学: 細胞生物学において、ハスピン阻害が細胞分裂と染色体動態に与える影響を調査するために使用されます。
医学: 特にハスピンキナーゼが過剰発現している増殖性疾患を標的にした、がん研究における潜在的な治療応用。
科学的研究の応用
LDN 209929 dihydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the role of haspin kinase in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of haspin inhibition on cell division and chromosomal dynamics.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting proliferative diseases where haspin kinase is overexpressed.
Industry: Utilized in the development of kinase inhibitor libraries for high-throughput screening
作用機序
LDN 209929 二塩酸塩は、ハスピンキナーゼを選択的に阻害することで効果を発揮します。ハスピンキナーゼの阻害は、ヒストンH3のスレオニン3でのリン酸化を阻止し、有糸分裂中の染色体の適切な配列と分離を阻害します。 これにより、増殖細胞で細胞周期停止とアポトーシスが起こります .
類似化合物との比較
LDN 209929 二塩酸塩は、LDN 192960などの他のハスピンキナーゼ阻害剤と比較されます。 両方の化合物がハスピンキナーゼを阻害しますが、LDN 209929 二塩酸塩は、より高い選択性と効力を示します . 類似の化合物には、次のものがあります。
LDN 192960: 選択性の低い以前のアナログ。
DYRK阻害剤: デュアル特異性チロシンリン酸化調節キナーゼを標的にする化合物
LDN 209929 二塩酸塩は、その高い選択性と効力により、科学研究において貴重なツールとなっています。
特性
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















